Product packaging for Zinc Aspartate(Cat. No.:CAS No. 36393-20-1)

Zinc Aspartate

Cat. No.: B1590350
CAS No.: 36393-20-1
M. Wt: 329.6 g/mol
InChI Key: POEVDIARYKIEGF-CEOVSRFSSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Zinc L-aspartate is a chelated salt of zinc with the amino acid L-aspartic acid, appearing as a white crystalline powder . This complex is significant in biomedical and agricultural research due to its role in zinc metabolism and bioavailability. In neuroscience, Zinc L-aspartate is a key compound for studying the role of zinc in the central nervous system (CNS), where it is abundantly distributed in synaptic vesicles . Research links zinc homeostasis to the pathophysiology of Alzheimer's disease, depression, Parkinson's disease, and other CNS disorders, making this compound relevant for neuropharmacological investigations . The mechanism involves zinc's action as an intracellular signaling molecule and a critical cofactor for over 300 enzymes and 2000 transcription factors . In metabolic studies, an investigational form, Zinc-64 aspartate, has shown promise in animal models of obesity, demonstrating significant effects in reducing body mass, improving liver and pancreatic histopathology, and normalizing oxidative stress markers . This highlights its potential research value in metabolic syndrome, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Furthermore, Zinc L-aspartate has been evaluated in agricultural research, where it acts as a more effective osmolyte and drought ameliorant than traditional zinc sulfate in plants like maize. It enhances antioxidant enzyme activity, improves photosynthetic pigments, and mitigates oxidative stress from reactive oxygen species (ROS) under water-scarce conditions . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O8Zn B1590350 Zinc Aspartate CAS No. 36393-20-1

Properties

CAS No.

36393-20-1

Molecular Formula

C8H12N2O8Zn

Molecular Weight

329.6 g/mol

IUPAC Name

zinc bis((2S)-2-amino-4-hydroxy-4-oxobutanoate)

InChI

InChI=1S/2C4H7NO4.Zn/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*2-;/m00./s1

InChI Key

POEVDIARYKIEGF-CEOVSRFSSA-L

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O.[Zn]

Canonical SMILES

C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O.[Zn]

Pictograms

Corrosive; Irritant

Origin of Product

United States

Synthetic Methodologies and Physicochemical Characterization for Research Applications

Advanced Synthetic Routes for Zinc L-Aspartate

The synthesis of zinc L-aspartate can be achieved through several advanced methodologies, each offering distinct advantages in terms of product characteristics and reaction control. These methods are crucial for producing materials with specific properties required for research applications.

Chelation Synthesis from Zinc Salts and L-Aspartic Acid

A primary and direct method for synthesizing zinc L-aspartate involves the chelation of zinc ions by L-aspartic acid. smolecule.com This process is typically carried out in an aqueous solution where a soluble zinc salt, such as zinc sulfate (B86663) or zinc chloride, is mixed with L-aspartic acid. smolecule.comnih.gov The reaction can also be initiated with zinc hydroxide (B78521) or basic zinc carbonate. japsonline.comgoogle.com The fundamental reaction involves the coordination of the zinc cation (Zn²⁺) with the amino and carboxylate groups of the L-aspartic acid molecule, forming a stable chelated complex. smolecule.com The general equation for this reaction is:

Zn²⁺ + 2C₄H₅NO₄ → C₈H₁₂N₂O₈Zn smolecule.com

Control of the reaction conditions, particularly pH, is critical in this process to facilitate the formation of the desired chelate structure. smolecule.com

Reflux and Solvothermal Preparation Methods

For the synthesis of crystalline and structured forms of zinc L-aspartate, such as metal-organic frameworks (MOFs), reflux and solvothermal methods are employed. researchgate.netnih.gov

The reflux method involves dissolving L-aspartic acid and a zinc source, like basic zinc carbonate, in a suitable solvent mixture, such as water and methanol, and heating the mixture to its boiling point for an extended period. rsc.org For instance, a bulk powder synthesis can be achieved by dissolving L-aspartic acid in a heated water/methanol mixture, followed by the addition of basic zinc carbonate and refluxing for approximately 8 hours to yield a white crystalline powder. rsc.org

The solvothermal method utilizes higher temperatures and pressures to drive the reaction between the zinc source and L-aspartic acid in a sealed container, often a Teflon-lined autoclave. smolecule.comresearchgate.net This technique can produce highly crystalline products, including single crystals. rsc.org A typical solvothermal synthesis might involve heating a mixture of a zinc source, L-aspartic acid, and a solvent like a water/methanol mixture at 130°C for a couple of days. rsc.org This method has been successfully used to synthesize a homochiral three-dimensional zinc aspartate framework. nih.gov

pH-Dependent Formation and Stereochemical Considerations

The formation of zinc L-aspartate complexes is highly dependent on the pH of the reaction medium. japsonline.com Studies have shown that the chelation process and the resulting complex's optical properties are significantly influenced by pH. japsonline.comresearchgate.net The pH range for the formation of this compound complexes is reported to be between 5.4 and 8.4. japsonline.comresearchgate.net Below a pH of 4, there is often no discernible difference in the optical activity between free L-aspartic acid and a mixture with zinc, suggesting that complex formation is not significant in highly acidic conditions. japsonline.com However, as the pH increases into the range of 4 to 6, changes in optical properties indicate the formation of optically active zinc-aspartate complexes. japsonline.com

From a stereochemical perspective, the use of the L-enantiomer of aspartic acid (L-aspartic acid) is crucial for producing homochiral structures. researchgate.netnih.gov The inherent chirality of L-aspartic acid is retained during the synthesis, leading to the formation of chiral zinc L-aspartate complexes. The stereochemistry of the resulting compound is absolute, with the chemical formula often represented as 2C₄H₅NO₄·Zn·2H₂O. fda.gov Circular dichroism measurements can be used to confirm the chirality of the framework after its synthesis and subsequent decomposition. nih.gov

Spectroscopic and Diffraction Characterization Techniques for Zinc L-Aspartate

To elucidate the structure, composition, and crystalline nature of synthesized zinc L-aspartate, a variety of spectroscopic and diffraction techniques are utilized.

Fourier-Transform Infrared Spectroscopy (FTIR) Applications

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for characterizing the functional groups and chemical bonding within zinc L-aspartate. researchgate.netresearchgate.net The FTIR spectrum of a synthesized zinc L-aspartate bio-MOF reveals characteristic peaks that confirm the coordination of the zinc ion with the aspartic acid ligand. researchgate.net For instance, a sharp peak around 1590 cm⁻¹ is indicative of the carboxylic group (-COO) involved in the complex. researchgate.net The analysis of FTIR spectra helps in confirming the formation of the chelate by observing shifts in the absorption bands of the carboxylate and amino groups compared to free L-aspartic acid. rsc.org

FTIR Characteristic Peaks for ZnO Nanoparticles
Wavenumber (cm⁻¹)
1029.20
1336.91
2024.47
2162.81
3358.30
This table presents indicator peaks for the synthesis of ZnO nanorods, which can be a component in more complex structures. jptcp.com

X-ray Diffraction (XRD) Analysis for Crystalline Structures and Bio-Metal Organic Frameworks (MOFs)

X-ray diffraction (XRD) is an essential technique for determining the crystalline structure of zinc L-aspartate. researchgate.netcambridge.org Powder XRD patterns are used to identify the crystal system and unit cell parameters of the synthesized material. cambridge.org For example, a mixed ligand complex of Zn(II) with aspartic acid and benzoic acid was found to have a triclinic crystal system. cambridge.org

In the context of bio-metal organic frameworks (bio-MOFs), XRD is used to confirm the formation of the desired framework and to assess its crystallinity. researchgate.net The diffraction patterns of as-synthesized and post-desolvated powders can be compared to verify the stability of the framework. researchgate.net For a homochiral three-dimensional this compound framework, single-crystal X-ray diffraction can provide detailed information about the coordination geometries of the zinc ions and the coordination modes of the aspartic acid ligand. nih.govrsc.org Research has shown that in such frameworks, zinc can display multiple distinct coordination geometries. researchgate.netnih.gov The line broadening in an XRD pattern can also give an indication of the crystallinity of the complex. researchgate.net

Crystallographic Data for a Homochiral 3D this compound Framework
Crystal System
Monoclinic
Space Group
P2₁
Unit Cell Parameters
a = 13.265(8) Å
b = 5.036(3) Å
c = 9.571(6) Å
β = 97.55°
Z
2
This table is based on data for a related copper(II) S-methyl-L-cysteine complex, illustrating the type of data obtained from XRD analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Discrimination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of molecules. However, conventional NMR spectroscopy is generally unable to differentiate between enantiomers, the non-superimposable mirror images of a chiral molecule. scispace.comnih.gov This limitation arises because the key NMR parameters, chemical shifts and spin-spin coupling constants, are identical for both enantiomers in an achiral solvent. scispace.comnih.gov

To achieve chiral discrimination using NMR, the chiral solute must typically be in the presence of a chiral auxiliary, such as a chiral reagent or solvent. scispace.com For instance, chiral zinc complexes have been utilized for the discrimination between L- and D-amino acids using 1H-NMR spectroscopy. researchgate.net The interaction between the chiral complex and the different enantiomers of the amino acid leads to the formation of diastereomeric species, which, unlike enantiomers, have distinct NMR spectra. This allows for the differentiation and potential quantification of the individual enantiomers.

Recent theoretical work has explored the possibility of direct chiral discrimination in NMR without the need for a chiral auxiliary. scispace.comnih.gov It has been proposed that the coherent precession of nuclear spins in a chiral molecule within a strong magnetic field can induce a rotating electric polarization. This polarization is predicted to have an opposite sign for each enantiomer, offering a potential, though technically challenging, avenue for direct chiral analysis. scispace.comnih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a highly sensitive analytical technique used to identify and quantify known and unknown compounds by measuring their mass-to-charge ratio. thermofisher.com In the context of zinc L-aspartate research, MS, particularly when coupled with separation techniques like liquid chromatography (LC-MS), is invaluable for characterizing the compound and its related metabolites.

One of the significant applications of MS is in the simultaneous detection of zinc and associated metabolites like aspartate. nih.govacs.orgresearchgate.net For example, matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) has been employed to simultaneously detect the spatial distribution of zinc (in the form of ZnCl₃⁻) and aspartate in biological tissues. nih.govacs.orgresearchgate.net This capability is crucial for understanding the metabolic pathways and the biological role of zinc and aspartate in various physiological and pathological conditions. nih.govacs.orgresearchgate.net

Tandem mass spectrometry (MS/MS) is another powerful tool used in this field. nih.gov It involves multiple stages of mass analysis, where precursor ions are fragmented to produce product ions. This fragmentation pattern provides detailed structural information, aiding in the confident identification of compounds like aspartate within complex biological matrices. nih.govuzh.ch The development of various ionization techniques, such as electrospray ionization (ESI) and MALDI, has broadened the applicability of MS to a wide range of molecules, including amino acids and their metal complexes. thermofisher.comuzh.ch

X-ray Photoelectron Spectroscopy (XPS) for Elemental States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the elements within a material. wikipedia.org The technique works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected from the top 5-10 nm of the surface. wikipedia.org

In the analysis of zinc-containing compounds like zinc L-aspartate, XPS is employed to ascertain the oxidation state of the zinc atoms. For instance, in a study of a zinc L-aspartate bio-metal-organic framework (bio-MOF), XPS was used to characterize the elemental composition and bonding environments. researchgate.net The XPS spectra can differentiate between metallic zinc and its oxidized states, such as ZnO or other zinc compounds. thermofisher.comthermofisher.com

The primary XPS region for zinc is the Zn 2p peak, which is split into Zn 2p₃/₂ and Zn 2p₁/₂ due to spin-orbit coupling. thermofisher.comthermofisher.comresearchgate.net While the binding energy shifts for different zinc compounds in the Zn 2p region can be small, making chemical state differentiation challenging with XPS alone, the accompanying X-ray induced Zn LMM Auger peaks exhibit larger chemical shifts and can be used to aid in the assignment of the chemical state. thermofisher.comthermofisher.com Analysis of the C 1s and O 1s regions in the XPS spectrum of zinc L-aspartate provides information about the carbon-oxygen bonds within the aspartate ligand. For example, distinct peaks can be attributed to C-C, C-O, and C=O bonds. researchgate.net

Table 1: Representative XPS Binding Energies for Elements in Zinc L-Aspartate Research

Element Orbital Chemical State/Bond Binding Energy (eV)
Zinc Zn 2p₃/₂ Zn metal 1021.7
Zinc Zn 2p₃/₂ ZnO ~1022
Carbon C 1s Adventitious Carbon 284.8
Carbon C 1s C-C 284.8
Carbon C 1s C-O 286.6

Note: Binding energies can vary slightly depending on the specific chemical environment and instrument calibration. The adventitious carbon C 1s peak is often used for charge referencing.

Microscopic Analysis of Zinc L-Aspartate Morphology in Research Formulations

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a versatile technique that produces images of a sample by scanning its surface with a focused beam of electrons. wikipedia.org The signals generated from the interaction of the electrons with the sample's atoms provide information about the surface topography and composition. wikipedia.org SEM is widely used to characterize the morphology, or surface features and structure, of materials. mdpi.comkpi.ua

In the context of zinc L-aspartate research, SEM has been utilized to examine the morphology of synthesized materials, such as a zinc L-aspartate bio-metal-organic framework (bio-MOF). researchgate.net The images obtained from SEM reveal details about the shape, size, and aggregation of the particles in the formulation. For example, SEM analysis can show whether the particles are spherical, quasi-spherical, or have other distinct shapes, and if they are uniformly distributed. researchgate.net When combined with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), SEM can also provide elemental analysis of the sample's surface, confirming the presence of zinc and other expected elements. mdpi.commdpi.com

Field Emission Transmission Electron Microscopy (FETEM)

Field Emission Transmission Electron Microscopy (FETEM) is a high-resolution imaging technique that provides detailed structural and morphological information about a sample. nipponsteel.com Unlike SEM which probes the surface, TEM transmits a beam of electrons through an ultrathin specimen to form an image. The "field emission" aspect refers to the use of a field emission gun as the electron source, which provides a much brighter and more coherent beam, enabling higher resolution imaging compared to conventional TEM. nipponsteel.com

FETEM has been employed in the characterization of a zinc L-aspartate bio-metal-organic framework (bio-MOF). researchgate.net This advanced microscopy technique allows for the visualization of the internal structure and nanoscale features of the material. It can reveal details about the crystal lattice, particle size, and shape with greater magnification and resolution than SEM. In some applications, FETEM is coupled with techniques like Energy-Filtering Transmission Electron Microscopy (EFTEM), which can provide elemental mapping at the nanoscale, confirming the distribution of elements like zinc within the structure. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
Zinc L-aspartate
L-amino acids
D-amino acids
Zinc
Aspartate
Zinc oxide
Carbon

Molecular and Cellular Mechanisms of Action of Zinc L Aspartate

Mechanisms of Cellular Zinc Uptake and Transport

The intricate balance of zinc within cells, known as zinc homeostasis, is critical for a vast array of physiological processes. This regulation is primarily managed by two families of zinc transporter proteins, along with zinc-binding proteins. The specific chemical form of zinc, such as when it is chelated with the amino acid L-aspartate, can influence its transport and bioavailability.

Role of Zinc Transporters (ZIP and ZnT Families) in Intracellular Zinc Homeostasis

Intracellular zinc levels are meticulously controlled by two key families of solute carrier (SLC) gene families: the ZnT (SLC30) and ZIP (SLC39) transporters. annualreviews.orgresearchgate.net These two families have opposing functions to maintain zinc equilibrium. The ZnT family, comprising 10 members in humans (ZnT1-10), decreases the concentration of zinc in the cytoplasm by moving it out of the cell or into intracellular compartments. researchgate.netnih.gov Conversely, the ZIP family, with 14 human members (ZIP1-ZIP14), increases cytoplasmic zinc by transporting it into the cell from the extracellular space or from within organelles. researchgate.netnih.gov

The expression of these transporters is tissue-specific and can be regulated by various factors, including dietary zinc levels and hormonal signals. annualreviews.org For instance, ZIP4 is a crucial transporter for zinc absorption in the small intestine. mdpi.com The coordinated action of these transporters ensures that zinc is available for its numerous biological roles without reaching toxic concentrations. mdpi.com

Transporter FamilyGene FamilyNumber of Members (Human)Primary Function
ZIPSLC3914Increases cytosolic zinc concentration (influx)
ZnTSLC3010Decreases cytosolic zinc concentration (efflux)

L-Aspartic Acid as a Ligand Facilitating Zinc Transport

L-aspartic acid, a non-essential amino acid, can act as a ligand for zinc, forming a chelated complex known as Zinc L-aspartate. frontiersin.orgresearchgate.net This chelation can enhance the solubility and bioavailability of zinc compared to inorganic zinc salts. frontiersin.org The aspartate molecule, with its carboxyl and amino groups, provides donor sites for coordinating with the zinc ion. researchgate.netresearchgate.net

While the precise mechanisms are still under investigation, it is proposed that soluble zinc-binding ligands like amino acids can facilitate zinc absorption by creating an affinity gradient that directs zinc towards the active sites of zinc transporters. nih.gov Studies have shown that certain amino acids, including aspartate, can increase the cellular uptake of zinc. nih.govmdpi.comrsc.org The formation of a stable complex with L-aspartic acid may protect the zinc ion as it traverses the gastrointestinal tract and could potentially enhance its delivery to and uptake by cells. frontiersin.org The coordination environment of the zinc ion, as influenced by ligands like aspartate, plays a significant role in the binding affinity between zinc and proteins, which in turn can affect how efficiently zinc is released to transporters for cellular uptake. rsc.org

H+/Zn2+ Co-transport Mechanisms

The transport of zinc across cellular membranes by some ZIP family members is not a simple diffusion process but is coupled to the movement of other ions, particularly protons (H+). nih.gov This mechanism, known as H+/Zn2+ co-transport, has been identified for transporters like ZIP4. nih.gov In this process, the influx of zinc into the cell is powered by the simultaneous influx of protons, indicating that these transporters function as H+-powered co-transporters rather than simple pH-regulated channels. nih.gov

The activity of some zinc transporters is indeed pH-dependent. For example, extracellular acidification has been shown to stimulate ZIP4-dependent zinc uptake. nih.gov Conversely, some studies have suggested that low extracellular pH can inhibit zinc transport by certain ZIPs, a process that could be reversed by the presence of bicarbonate (HCO3-), leading to the proposal of a Zn2+/HCO3- cotransport mechanism in some cases. physiology.orgresearchgate.net However, for ZnT transporters like ZnT1, which are involved in zinc efflux, they are characterized as Zn2+/H+ exchangers, utilizing the proton gradient to move zinc out of the cytoplasm. embopress.org

Interaction with Metallothioneins and Other Zinc-Binding Proteins

Once inside the cell, zinc does not remain as a free ion. Instead, it is rapidly bound by a variety of proteins. Metallothioneins (MTs) are a major family of low molecular weight, cysteine-rich proteins that play a crucial role in zinc homeostasis. nih.govresearchgate.net They function as a "zinc buffer," binding zinc with low affinity and making it available for transfer to other proteins and enzymes as needed. mdpi.com MTs can bind up to seven zinc ions and are involved in regulating the cellular zinc level and its translocation within the cell. mdpi.comoup.com

The interaction between MTs and other proteins is key to zinc's biological functions. nih.gov For example, apo-MT (metallothionein without bound metal) can acquire zinc from zinc-containing enzymes or transcription factors, thereby deactivating them. nih.govresearchgate.net Conversely, zinc-saturated MT can donate zinc to reactivate apoenzymes. mdpi.com The transfer of zinc is a controlled process, often modulated by the cellular redox state, such as the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG). nih.govresearchgate.net Besides metallothioneins, other low molecular weight ligands like citrate (B86180) and histidine also contribute to the binding and transport of zinc within cellular compartments, including mitochondria. mdpi.com

Intracellular Signaling Pathways Modulated by Zinc L-Aspartate

Zinc is not merely a structural component of proteins; it also acts as a dynamic signaling molecule, or "second messenger," that can modulate various intracellular signaling pathways. frontiersin.orgd-nb.info The availability of intracellular zinc, influenced by compounds like Zinc L-aspartate, can therefore have profound effects on cellular processes.

Wnt/β-Catenin Signaling Pathway Activation

Research has specifically implicated Zinc L-aspartate in the activation of the Wnt/β-catenin signaling pathway. researchgate.netx-mol.netresearchgate.netnih.gov This pathway is fundamental for a wide range of developmental processes and for the maintenance of adult tissue homeostasis, particularly in the context of stem cell activity. researchgate.net

Studies have demonstrated that Zinc L-aspartate can enhance the activity of intestinal stem cells (ISCs) by activating the Wnt/β-catenin signaling pathway. researchgate.netresearchgate.netnih.gov This activation helps to maintain the integrity of the intestinal lining and can promote the healing of intestinal injuries. researchgate.netnih.gov The mechanism involves the upregulation or reactivation of the Wnt/β-catenin signaling cascade, which can be suppressed under certain pathological conditions. researchgate.net By stimulating this pathway, Zinc L-aspartate supports intestinal epithelial renewal and regeneration. researchgate.netnih.gov The activation of Wnt signaling by trace ions like zinc has been noted in several recent studies, highlighting a key molecular mechanism through which zinc exerts its beneficial effects. researchgate.net

Regulation of Apoptosis Pathways (e.g., Mitochondrial Pathway, Caspase-dependent, p53-mediated)

Zinc L-aspartate, by providing bioavailable zinc, plays a dual role in the intricate regulation of apoptosis, or programmed cell death. The cellular concentration of zinc is a critical determinant of its pro- or anti-apoptotic function. High intracellular zinc levels can trigger apoptosis by directly impacting the mitochondria, leading to the release of cytochrome c, which in turn activates caspase-dependent pathways of cell death.

Conversely, physiological zinc concentrations are pivotal for cell survival, primarily through the inhibition of executioner caspases like caspase-3 and caspase-7. Zinc ions can directly bind to and inhibit these enzymes, thereby halting the final steps of the apoptotic cascade. Furthermore, zinc is essential for the structural integrity and function of the p53 tumor suppressor protein. As p53 requires zinc for its DNA-binding activity to initiate apoptosis in response to cellular stress, adequate zinc levels are necessary for this critical tumor-suppressing pathway to function correctly.

Modulation of NF-κB Activation and Cytokine Expression

Zinc L-aspartate is a significant modulator of inflammatory responses through its influence on the Nuclear Factor-kappa B (NF-κB) signaling pathway. The activation of NF-κB is a central event in the inflammatory process, leading to the transcription of numerous pro-inflammatory cytokines. Research has demonstrated that zinc can suppress the activation of NF-κB. One of the key mechanisms behind this suppression is the induction of A20, a zinc-finger protein that acts as a negative feedback regulator of the NF-κB pathway. By upregulating A20, zinc effectively dampens the inflammatory cascade.

This inhibitory effect on NF-κB activation translates to a reduced expression of pro-inflammatory cytokines. Studies have shown that adequate zinc levels are associated with lower production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).

Pathway ComponentEffect of ZincOutcome
NF-κB Inhibition of activationReduced inflammation
A20 (zinc-finger protein) UpregulationNegative feedback on NF-κB
TNF-α, IL-1β Decreased expressionAttenuation of inflammatory response

Influence on Tyrosine Phosphorylation and Insulin (B600854) Receptor β-subunit

Zinc exhibits notable insulin-mimetic properties, partly through its direct influence on the insulin receptor. A critical step in insulin signaling is the autophosphorylation of tyrosine residues on the insulin receptor β-subunit. Studies have revealed that zinc can enhance this phosphorylation process, thereby activating the insulin signaling cascade even in the absence of insulin.

Furthermore, zinc acts as an inhibitor of protein tyrosine phosphatases (PTPs), such as PTP1B. These enzymes normally act to dephosphorylate and thus deactivate the insulin receptor. By inhibiting PTPs, zinc prolongs the phosphorylated, active state of the receptor, amplifying the downstream insulin signal.

Effects on Glucose Transporter Translocation

The activation of the insulin receptor initiates a signaling cascade that culminates in the translocation of glucose transporter 4 (GLUT4) to the plasma membrane. This process is essential for glucose uptake into muscle and fat cells. The insulin-mimetic actions of zinc extend to this crucial downstream event. By promoting the phosphorylation of the insulin receptor and activating subsequent signaling molecules like Akt, zinc facilitates the movement of GLUT4-containing vesicles to the cell surface. This results in an increased number of glucose transporters on the cell membrane, enhancing the rate of glucose uptake from the bloodstream.

Signaling EventRole of ZincConsequence
Insulin Receptor β-subunit Phosphorylation Enhances phosphorylationActivation of insulin signaling
Protein Tyrosine Phosphatase (PTP1B) Activity Inhibits PTP1BProlongs insulin receptor activation
Glucose Transporter 4 (GLUT4) Translocation Promotes translocation to plasma membraneIncreased cellular glucose uptake

Zinc L-Aspartate Interactions with Metalloenzymes and Cofactors

Zinc Coordination in Enzyme Active Sites (e.g., HIV-1 Protease)

Zinc is a fundamental cofactor for hundreds of metalloenzymes, where it can serve either a catalytic or a structural purpose. The precise coordination of the zinc ion within the enzyme's active site by amino acid residues (commonly histidine, cysteine, aspartate, or glutamate) is critical for its function. While HIV-1 protease is an aspartic protease and does not naturally contain zinc, the principles of zinc coordination are highly relevant to the design of its inhibitors and understanding metalloenzyme mechanisms in general. For instance, in the metalloenzyme carbonic anhydrase, a zinc ion in the active site is coordinated by three histidine residues and a water molecule, which is essential for its catalytic activity of interconverting carbon dioxide and bicarbonate.

Ligand Coordination Geometries (Tetrahedral, Octahedral, Square-Planar)

The d¹⁰ electronic configuration of the zinc(II) ion allows for flexible coordination, but it predominantly favors specific geometries. The most common coordination environment for zinc in biological systems is tetrahedral , where the zinc ion is bound to four ligands. This geometry is found in the active sites of numerous enzymes, including alcohol dehydrogenase.

A six-coordinate octahedral geometry is also observed, though less frequently than tetrahedral. This arrangement is often associated with zinc in a structural role or when complexed with certain ligands in solution. In contrast, a square-planar geometry is exceedingly rare for zinc(II) complexes because it is electronically unfavorable for a d¹⁰ metal ion. This geometry is more typical for d⁸ ions like Ni(II) or Pt(II). The coordination of L-aspartate to zinc can result in various geometries depending on the stoichiometry and conditions, but it will adhere to these fundamental principles of coordination chemistry.

Coordination GeometryCommonality for Zinc(II)Biological Example
Tetrahedral Most CommonActive site of Carbonic Anhydrase, Alcohol Dehydrogenase
Octahedral Less CommonOften structural roles
Square-Planar Very RareElectronically unfavorable for Zn(II)

Role as a Lewis Acid in Biological Reactions

Zinc, in its divalent state (Zn2+), is a redox-inert ion, meaning it does not participate in oxidation-reduction reactions. nih.gov Instead, its primary role in biological systems is that of a potent Lewis acid, an electron pair acceptor. nih.govresearchgate.netacs.org This characteristic allows it to effectively polarize molecules and facilitate a variety of enzymatic reactions. acs.org In the context of Zinc L-aspartate, the zinc ion is chelated by L-aspartic acid, a configuration that enhances its bioavailability but does not alter its fundamental catalytic function. nih.govnutrivitashop.com

Within the active sites of over 300 enzymes, the zinc ion is typically coordinated by amino acid residues such as histidine, glutamate (B1630785), cysteine, and notably, aspartate. nih.govresearchgate.netsemanticscholar.orgnih.gov This coordination creates a specific geometry, often distorted tetrahedral or trigonal bipyramidal, which is crucial for catalytic activity. nih.govresearchgate.net The zinc ion's function as a Lewis acid is central to the mechanism of these metalloenzymes. nih.govresearchgate.net For instance, in many hydrolases, the zinc ion coordinates a water molecule, increasing its acidity and facilitating its deprotonation to form a highly nucleophilic hydroxide (B78521) ion. libretexts.orgacs.org This activated hydroxide can then attack substrates, such as peptide bonds or carbonyl groups, initiating bond cleavage. libretexts.orgebi.ac.uk

In some enzymes, an aspartate residue can act as a bridge, simultaneously binding to two zinc atoms or a zinc atom and another metal ion. nih.gov This creates a cocatalytic site where the metal ions are held in close proximity, functioning as a single catalytic unit. nih.gov This arrangement further enhances the Lewis acidity and catalytic efficiency of the enzyme. nih.gov The ability of the zinc ion in Zinc L-aspartate to act as a Lewis acid is therefore fundamental to its involvement in a wide array of metabolic processes.

Biochemical Consequences of Zinc L-Aspartate Activity

The administration of Zinc L-aspartate leads to a cascade of biochemical events, stemming from the roles of both zinc and L-aspartate in cellular metabolism. The enhanced bioavailability of zinc in this chelated form ensures its efficient delivery to tissues where it can participate in numerous enzymatic and regulatory functions. nih.gov

Zinc is indispensable for protein synthesis and DNA replication. nih.govnutrivitashop.comresearchgate.net It is a critical cofactor for enzymes such as DNA and RNA polymerases, which are essential for the transcription and replication of genetic material. nih.govmdpi.com A deficiency in zinc can lead to reduced activity of these enzymes, consequently impairing protein synthesis and cell division. google.comredalyc.org Studies have shown that when zinc levels are low, protein concentrations decrease while amino acid levels rise; this trend is reversed upon zinc supplementation. redalyc.org The structural integrity of ribosomes, the cellular machinery for protein synthesis, is also dependent on zinc. redalyc.org

Furthermore, zinc is involved in the function of over 3,000 human proteins, including many involved in gene expression and DNA repair. researchgate.netmdpi.com The L-aspartate component of Zinc L-aspartate can also contribute to these processes, as aspartic acid is a precursor for the synthesis of other amino acids and nucleotides, the building blocks of proteins and DNA. nih.gov Research has indicated that zinc can accelerate the speed of cell division and is particularly influential in DNA replication. google.com A study on human spermatozoa demonstrated that a combination of zinc, D-aspartate, and coenzyme Q10 helped maintain sperm motility and protected against DNA fragmentation. nih.gov

Zinc L-aspartate plays a significant role in modulating the activity of key antioxidant enzymes. Zinc is a crucial structural component of copper/zinc-superoxide dismutase (Cu/Zn-SOD), an enzyme that catalyzes the dismutation of superoxide (B77818) radicals into oxygen and hydrogen peroxide. nih.govmdpi.com While zinc itself is not directly involved in the catalytic redox reaction, it is essential for the proper folding and stability of the enzyme. mdpi.com

Studies have demonstrated that supplementation with zinc, including in the form of Zinc L-aspartate, can increase the activity of both superoxide dismutase (SOD) and catalase. nih.govresearchgate.net Catalase is another vital antioxidant enzyme that breaks down hydrogen peroxide into water and oxygen. pensoft.net In a study on maize under drought stress, the application of Zinc L-aspartate significantly increased the activities of both SOD and peroxidase, another antioxidant enzyme. nih.govplos.org Similarly, a study in obese rats showed that treatment with a stable isotope of zinc-aspartate led to increased activity of catalase and superoxide dismutase. nih.govresearchgate.net This enhancement of the antioxidant defense system helps to mitigate oxidative stress by neutralizing reactive oxygen species (ROS). nih.gov

Table 1: Effect of Zinc L-Aspartate on Antioxidant Enzyme Activity in Maize Under Drought Stress

TreatmentSuperoxide Dismutase (SOD) Activity Increase (%)Peroxidase (POD) Activity Increase (%)
0.5% Zn-Asp28.533.33

Data sourced from a study on the effects of Zinc L-aspartate on maize under drought conditions. nih.govplos.org

Zinc L-aspartate has been shown to positively influence lipid metabolism. nih.govmetallomix.com Zinc itself is involved in the metabolism of lipids, and its deficiency has been linked to abnormal lipid profiles. mdpi.commdpi.com Studies in animal models have shown that zinc supplementation can reduce triglyceride levels and increase high-density lipoprotein cholesterol (HDL-C). mdpi.commdpi.com

A recent study investigating the effects of a stable isotope of zinc-aspartate in obese rats on a high-fat diet found that the treatment had a positive impact on lipid metabolism. The levels of triglycerides, cholesterol, and free fatty acids in the serum of the treated animals were nearly comparable to those of the control group. nih.gov Another study in largemouth bass demonstrated that organic zinc supplementation regulated lipid metabolism, which was attributed to changes in the hepatic expression of genes involved in lipid synthesis and breakdown, such as acc1, pparγ, atgl, and cpt1. cambridge.org The aspartate component may also play a role, as one study noted a correlation between aspartic acid as a signaling molecule and lipid peroxidation. plos.org

Table 2: Effect of ⁶⁴Zn-Aspartate on Serum Lipid Profile in Obese Rats

ParameterObese Group (High-Fat Diet)Obese Group + ⁶⁴Zn-AspartateControl Group
TriglyceridesElevatedNear Control LevelsNormal
CholesterolElevatedNear Control LevelsNormal
Free Fatty AcidsElevatedNear Control LevelsNormal

Data derived from a study on the therapeutic potential of zinc ⁶⁴Zn aspartate for obesity management. nih.gov

Zinc L-aspartate can influence the metabolism of amino acids and related intermediates. The L-aspartate moiety of the compound is itself a key metabolic intermediate. purebulk.com Aspartate is involved in the citric acid cycle and the urea (B33335) cycle, and it is a precursor for the biosynthesis of several other amino acids, including lysine, methionine, threonine, and isoleucine. nih.govcortexch.com Studies in piglets have shown that dietary aspartate can influence the circulating pool of amino acids. tandfonline.com

Zinc also plays a role in amino acid metabolism. Zinc deficiency has been associated with altered nitrogen metabolism and can lead to an amino acid imbalance in blood plasma, liver, and myocardium. redalyc.orgresearchgate.net Conversely, long-term oral zinc supplementation in patients with cirrhosis has been shown to improve the kinetics of urea formation from amino acids. nih.gov

A particularly interesting interaction occurs in the prostate gland, where high levels of zinc inhibit the enzyme m-aconitase, leading to the accumulation and secretion of citrate. nih.govnih.gov Aspartate serves as an essential amino acid in these cells, providing the oxaloacetate necessary for citrate synthesis. nih.govnih.gov In prostate cancer, there is a metabolic shift where zinc accumulation is lost, m-aconitase is no longer inhibited, and citrate is oxidized for energy. nih.govtandfonline.com Furthermore, in vitro studies have shown that zinc can modulate the receptor affinities for the neurotransmitter amino acids glutamate and aspartate in the hippocampus. nih.gov

Preclinical Research Models and Methodologies Employing Zinc L Aspartate

In Vitro Cellular Models for Mechanistic Studies

In vitro models are fundamental for dissecting the direct cellular and molecular effects of Zinc L-aspartate. These controlled environments allow researchers to observe the compound's impact on specific cell types and pathways without the confounding variables of a whole organism.

While research on the effects of various zinc complexes on cancer cell lines is ongoing, specific studies focusing on Zinc L-aspartate's direct impact on malignant cell lines such as the human lung carcinoma cell line A-549 are limited in currently available literature. General studies on zinc intoxication in A549 cells have shown that high concentrations of zinc can lead to a loss of cell viability through mechanisms independent of apoptosis and necrosis. nih.gov Other research has explored the cytotoxicity of different zinc-containing compounds and nanoparticles against A549 cells, demonstrating the potential for zinc-based therapies in cancer research. nih.govmdpi.comresearchgate.net However, dedicated investigations into the specific effects of Zinc L-aspartate on the proliferation, apoptosis, or other cellular processes of A-549 or the MB16 melanoma cell line are not extensively documented in the reviewed sources.

Zinc L-aspartate has been a focal point in immunomodulatory research, particularly in studies involving human T-cell cultures. These studies have revealed that Zinc L-aspartate can dose-dependently suppress T-cell proliferation. mdpi.comnih.gov This inhibitory effect has been observed in both freshly stimulated and pre-activated human T-cells. mdpi.comresearchgate.net

Beyond its anti-proliferative effects, Zinc L-aspartate has been shown to modulate cytokine production. It dose-dependently reduces the secretion of pro-inflammatory Th1, Th2, and Th17 cytokines. mdpi.comnih.gov Interestingly, while it decreases the levels of immunosuppressive cytokines like IL-1ra, latent TGF-β1, and IL-10, it has been found to elevate the secretion of IL-16. mdpi.comnih.govresearchgate.net

Furthermore, at concentrations exceeding 100 µM, Zinc L-aspartate has been observed to induce T-cell apoptosis, a process of programmed cell death. mdpi.comnih.govnih.gov This is accompanied by the activation of caspases 3 and 7, key enzymes in the apoptotic pathway. mdpi.com These findings suggest that Zinc L-aspartate can impair T-cell fitness, which may have implications for T-cell mediated autoimmune diseases. mdpi.comnih.govnih.gov

Interactive Data Table: Effects of Zinc L-Aspartate on Human T-Cell Cultures

Concentration RangeEffect on ProliferationEffect on Cytokine ProductionEffect on Apoptosis
40-140 µMDose-dependent suppressionDose-dependent reduction of IL-1ra, latent TGF-β1, IL-10; elevated levels of IL-16Increased at concentrations >100 µM

The protective effects of Zinc L-aspartate on the intestinal mucosa have been investigated using sophisticated ex vivo enteroid models. These three-dimensional cultures, derived from intestinal crypt cells, closely mimic the structure and function of the intestinal epithelium. mdpi.com

In a study investigating the impact of deoxynivalenol (B1670258) (DON), a mycotoxin that can compromise intestinal integrity, Zinc L-aspartate was shown to ameliorate DON-induced mucosal injury. nih.gov Specifically, treatment with Zinc L-aspartate led to an improvement in enteroid-forming and -budding efficiency, indicating enhanced intestinal stem cell activity. nih.gov

The reparative process stimulated by Zinc L-aspartate was associated with an increase in markers of intestinal epithelial renewal and differentiation. nih.gov These findings from enteroid cultures provide strong evidence for the role of Zinc L-aspartate in maintaining intestinal barrier function and promoting epithelial regeneration. nih.gov

Research into the effects of zinc on chondrocytes, the cells responsible for cartilage formation, has shown that zinc can influence their proliferation and matrix synthesis. researchgate.netnih.govnih.gov Low concentrations of zinc have been found to increase the proliferation of cultured chondrocytes by 40-50%. nih.gov However, the effects of zinc appear to be biphasic, with high concentrations being non-beneficial or even cytotoxic. researchgate.net

While these studies highlight the importance of zinc in cartilage health, specific research employing Zinc L-aspartate in in vitro chondrocyte cultures is not extensively detailed in the available literature. One in vivo study in rats found that daily intraperitoneal injections of Zinc L-aspartate failed to improve the healing of tibia fractures, a process that involves chondrocytes. mdpi.com This underscores the need for further research to clarify the specific role of Zinc L-aspartate in chondrocyte function and cartilage matrix synthesis. researchgate.netmdpi.com

Hepatic stellate cells (HSCs) play a critical role in the development of liver fibrosis through the synthesis of collagen. nih.gov Research has shown that zinc can inhibit the proliferation of HSCs and reduce collagen synthesis. nih.gov The mechanism behind this effect involves the inhibition of the TGF-β signaling pathway, a key pathway in fibrosis, and the promotion of MMP-13 expression, an enzyme that degrades collagen. nih.gov

While these findings point to a beneficial role for zinc in mitigating liver fibrosis, studies specifically utilizing Zinc L-aspartate to investigate these effects on hepatic stellate cells are not prominent in the reviewed scientific literature. Therefore, while the general effects of zinc on HSCs are documented, further research is needed to determine if Zinc L-aspartate exerts similar or unique effects.

Animal Models for Investigating Biological Pathways

Animal models are indispensable for understanding the systemic effects of Zinc L-aspartate and its influence on complex biological pathways.

In the realm of immunomodulation , Zinc L-aspartate has been studied in the experimental autoimmune encephalomyelitis (EAE) animal model of multiple sclerosis. nih.gov In these studies, Zinc L-aspartate was found to reduce the severity of the disease in mice, an effect attributed to the inhibition of encephalitogenic Th1 and Th17 cells, which are key drivers of the autoimmune response in this model. nih.gov

Regarding metabolic pathways , a study using an isotopically modified form of Zinc L-aspartate (⁶⁴Zn-aspartate) in a high-calorie diet-induced obesity model in rats demonstrated significant therapeutic effects. nih.govresearchgate.netconsensus.app The administration of ⁶⁴Zn-aspartate led to a reduction in body mass, improved histopathological changes in the pancreas and liver, and normalized oxidative stress. nih.govresearchgate.netconsensus.app The treated animals also showed normalized serum insulin (B600854) levels. nih.gov

In the context of bone regeneration , the efficacy of Zinc L-aspartate has been investigated in a rat model of tibia fractures. mdpi.com In this particular study, daily intraperitoneal injections of Zinc L-aspartate did not result in improved healing of the fractures. mdpi.com This finding contrasts with other studies where different forms of zinc have shown positive effects on bone regeneration, suggesting that the form of zinc and the experimental model are critical factors. nih.govnih.govresearchgate.net

Interactive Data Table: Summary of Zinc L-Aspartate Studies in Animal Models

Biological PathwayAnimal ModelKey Findings
ImmunomodulationExperimental Autoimmune Encephalomyelitis (EAE) in miceReduced disease severity through inhibition of Th1 and Th17 cells.
Metabolic PathwaysHigh-calorie diet-induced obesity in ratsReduced body mass, improved pancreas and liver histology, normalized oxidative stress and insulin levels.
Bone RegenerationTibia fracture in ratsFailed to improve fracture healing.

Rodent Models (e.g., Diet-Induced Obesity Models)

Zinc L-aspartate has been investigated in rodent models of diet-induced obesity to assess its therapeutic potential in managing metabolic dysfunctions. In a study utilizing a high-calorie diet to induce obesity in rats, the administration of an isotopically modified zinc aspartate complex, ⁶⁴Zn-aspartate, demonstrated significant beneficial effects. nih.govresearchgate.net Obese rats treated with ⁶⁴Zn-aspartate showed a notable reduction in body mass and body mass index (BMI) compared to untreated obese rats. nih.gov

Histopathological examination of the pancreas and liver in these models revealed that ⁶⁴Zn-aspartate treatment improved the structural integrity of these organs. nih.gov Specifically, in the obese group, the cross-sectional surface area of pancreatic islets was markedly reduced by 60%, indicating a decline in endocrine function. nih.gov However, treatment with ⁶⁴Zn-aspartate increased the islet area by 43% compared to the untreated obese group. nih.gov In the liver, hepatocytes of obese rats showed an increased area, which was decreased in the ⁶⁴Zn-aspartate treated group. nih.govresearchgate.net

Furthermore, the study reported on the compound's impact on oxidative stress and lipid metabolism. nih.govresearchgate.net Obese rats treated with ⁶⁴Zn-aspartate exhibited increased activity of the antioxidant enzymes catalase and superoxide (B77818) dismutase. nih.govresearchgate.net Serum levels of insulin and glucose were also decreased in the treated obese rats. nih.govresearchgate.net These findings suggest that Zinc L-aspartate may play a role in mitigating some of the pathological changes associated with diet-induced obesity. nih.gov Another study also concluded that zinc supplementation can be a useful strategy for managing metabolic dysfunction linked to obesity. nih.gov

Table 1: Effects of ⁶⁴Zn-Aspartate on Obese Rat Models

Parameter Obese Group (Untreated) Obese Group + ⁶⁴Zn-Aspartate
Body Mass Index (BMI) Increased Lower than obese group
Pancreatic Islet Area Reduced by 60% Increased by 43% vs. obese group
Hepatocyte Area Increased Decreased
Catalase & SOD Activity Not specified Increased
Serum Insulin & Glucose Elevated Decreased

Models of Experimental Autoimmune Encephalomyelitis

Experimental Autoimmune Encephalomyelitis (EAE) is an animal model for multiple sclerosis, and Zinc L-aspartate has been shown to have a beneficial effect in this model. jungbunzlauer.com Oral administration of Zinc L-aspartate has been demonstrated to reduce both clinical and histopathological signs of the disease during the relapsing-remitting phase in SJL mice. nih.govwikipedia.org This therapeutic effect was observed at clinically approved doses for treating zinc deficiency in humans. nih.govwikipedia.org

The mechanism behind this effect appears to be related to the modulation of the immune response. nih.govwikipedia.org The clinical improvement in the EAE model was accompanied by a dose-dependent suppression of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), granulocyte-macrophage colony-stimulating factor (GM-CSF), and interleukin-5 (IL-5) in stimulated human T cells and mouse splenocytes. nih.govwikipedia.org Furthermore, a broad array of proinflammatory cytokines were modulated by exposure to Zinc L-aspartate in vitro. nih.govwikipedia.org These findings suggest that Zinc L-aspartate may have beneficial effects on autoimmune diseases like multiple sclerosis by suppressing effector T cell functions. jungbunzlauer.comnih.govwikipedia.org

Studies in Maize Plants for Drought Amelioration

In agricultural research, Zinc L-aspartate (Zn-Asp) has been studied for its potential to mitigate drought stress in maize (Zea mays L.). mdpi.comnih.gov When applied as a foliar spray, Zn-Asp was found to be more effective in enhancing drought tolerance compared to zinc sulfate (B86663) (ZnSO₄) and L-aspartate (L-Asp) alone. mdpi.com

One of the key mechanisms of this ameliorative effect is the modulation of the antioxidant defense system. mdpi.comnih.gov Maize plants under drought stress treated with 0.5% Zn-Asp showed a 28.5% increase in superoxide dismutase (SOD) activity and a 33.3% increase in peroxidase (POD) activity. mdpi.comnih.gov This enhancement of antioxidant enzyme activity helps in scavenging reactive oxygen species (ROS) produced during stress, thereby reducing oxidative damage. This is further evidenced by a 43.9% decline in the level of malondialdehyde (MDA), a product of lipid peroxidation, in plants treated with 0.5% Zn-Asp. mdpi.com

Additionally, Zn-Asp treatment influenced the accumulation of secondary metabolites that contribute to stress tolerance. The levels of flavonoids and anthocyanins were significantly increased in maize leaves upon foliar application of Zn-Asp. mdpi.com Specifically, a 17% increase in flavonoids was observed with Zn-Asp treatment, which helps the plants to overcome the water-shortage environment. mdpi.com

Table 2: Effect of 0.5% Zn-Asp Foliar Spray on Drought-Stressed Maize

Parameter Change with 0.5% Zn-Asp Treatment
Superoxide Dismutase (SOD) Activity ▲ 28.5%
Peroxidase (POD) Activity ▲ 33.3%
Malondialdehyde (MDA) Level ▼ 43.9%
Flavonoid Content ▲ 17%

Investigations in Neonatal Rat Models for Zinc Absorption

There are no specific bioavailability studies on Zinc L-aspartate in neonatal rat models available in the provided search results. It is assumed that the solubility of Zinc L-aspartate in dilute hydrochloric acid would permit its dissociation and subsequent absorption in the stomach. mdpi.com However, its insolubility in water raises questions about the extent of its absorption in the intestine that remain to be clarified. mdpi.com

Research Techniques in Preclinical Studies with Zinc L-Aspartate

Western Blot Analysis for Protein Expression

Western blot analysis is a key technique used in preclinical research involving Zinc L-aspartate to investigate its effects on protein expression. For instance, in a study examining the protective effects of Zinc L-aspartate on intestinal mucosal integrity, Western blot was employed to measure the protein expression of proliferation markers. The results showed an increased expression of Ki67 and Proliferating Cell Nuclear Antigen (PCNA) in the jejunum, crypt, and enteroids of mice treated with Zinc L-aspartate. This indicates that Zinc L-aspartate promotes intestinal epithelial renewal, a finding that was further supported by an increase in the number of Ki67-positive cells observed in the mouse jejunum.

Gene Expression Profiling (e.g., RT-qPCR, RNA sequencing for cytokines, transporters)

Gene expression profiling techniques, such as reverse transcription-quantitative polymerase chain reaction (RT-qPCR), are utilized to understand the molecular mechanisms underlying the effects of Zinc L-aspartate. In a study investigating the role of Zinc L-aspartate in protecting the intestinal mucosa, RT-qPCR was used to analyze the expression of genes associated with the Wnt/β-catenin signaling pathway. The findings revealed that Zinc L-aspartate activated this pathway, which is crucial for intestinal stem cell activity and epithelial regeneration. This was evidenced by the upregulation of genes such as β-catenin, TCF4, and their downstream targets like Lgr5, CyclinD1, and c-Myc in the jejunum of mice and in ex vivo enteroid cultures.

Immunofluorescence and Histological Assessment

Immunofluorescence and histological techniques are pivotal in preclinical research to visualize the effects of Zinc L-aspartate at the cellular and tissue level. These methods provide spatial context to molecular changes, revealing alterations in tissue structure, cell morphology, and the localization of specific proteins.

In a murine model of deoxynivalenol (DON)-induced intestinal injury, Zinc L-aspartate administration was shown to ameliorate mucosal damage. nih.gov Histological analysis of the jejunum demonstrated that Zinc L-aspartate helped preserve intestinal morphology. nih.gov This was further substantiated by immunofluorescence staining, which revealed an increased fluorescence signal intensity for Keratin 20 (KRT20) and Villin, both markers of intestinal epithelial cell differentiation and integrity. nih.gov Moreover, researchers observed a significant increase in the number of cells positive for various markers, indicating enhanced cellular regeneration and function:

Mucin 2 (MUC2+) cells: Indicating restoration of the protective mucus layer. nih.gov

Chromogranin A (CAG+) cells: Marking enteroendocrine cells. nih.gov

Lysozyme (LYZ+) cells: Identifying Paneth cells crucial for innate immunity. nih.gov

Ki67+ and BrdU+ cells: Proliferation markers indicating active cell division and tissue repair. nih.gov

Another key area of investigation has been in models of autoimmune disease. In experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, oral administration of Zinc L-aspartate was found to reduce the severity of the disease. nih.gov Histopathological assessment of the central nervous system in these models showed that the compound reduced the signs of inflammation and demyelination typically associated with EAE. nih.gov

These studies highlight the utility of histological and immunofluorescence methods in demonstrating the tissue-protective and regenerative effects of Zinc L-aspartate in preclinical models of intestinal damage and autoimmune disease.

Biochemical Assays for Metabolites and Enzymes

Biochemical assays are fundamental in preclinical studies to quantify the functional impact of Zinc L-aspartate on metabolic pathways and enzymatic activities. These assays measure the concentration of specific metabolites or the activity rates of enzymes in biological samples like serum, plasma, or tissue homogenates.

In hepatoprotective studies, researchers used a rat model of d-galactosamine-induced liver intoxication to evaluate the effects of Zinc L-aspartate. researchgate.net Serum samples were analyzed for a panel of enzymes that are indicative of liver damage. The activities of the following enzymes were determined:

Glutamate-oxaloacetate transaminase (GOT)

Glutamate-pyruvate transaminase (GPT)

Gamma-glutamyl transpeptidase (γ-GGT)

Lactate dehydrogenase (LDH)

Alkaline phosphatase (AP)

The study also measured total protein in the serum. researchgate.net The analysis of these biochemical markers indicated a moderate protective effect of Zinc L-aspartate on the liver. researchgate.net

In the context of agriculture science, the impact of Zinc L-aspartate on mitigating drought stress in maize plants was investigated through various physio-biochemical studies. nih.gov These assays focused on antioxidant enzymes, which are crucial for combating oxidative stress. The activities of superoxide dismutase (SOD) and peroxidase (POD) were measured, with results showing a significant increase in their activity in plants treated with Zinc L-aspartate under drought conditions. nih.gov This enhancement of the antioxidant defense system is a key finding attributed to the compound. nih.gov

Metabolomic studies, while sometimes using other zinc salts, illustrate the types of analyses relevant to Zinc L-aspartate research. For instance, studies on zinc's role in hepatic encephalopathy have identified changes in key metabolites such as lactate, alanine, aspartate, glutamate (B1630785), and glutamine. scispace.com Similarly, research on prostate tissue has shown a correlation between zinc levels and metabolites like citrate (B86180) and aspartate. acs.orgnih.gov These approaches could be applied to more specifically elucidate the metabolic impact of Zinc L-aspartate.

Cell Viability and Proliferation Assays

Cell viability and proliferation assays are critical in vitro methods used to determine how Zinc L-aspartate affects cell health and growth. These assays are essential for understanding the compound's influence on immune cells and other cell types.

The effect of Zinc L-aspartate on human T cells has been a significant area of research. Studies have demonstrated that Zinc L-aspartate can dose-dependently suppress the proliferation of both freshly stimulated and pre-activated human T cells. nih.govresearchgate.net This anti-proliferative effect was observed in detail using live-cell imaging systems, which monitored the formation of proliferating T cell clusters over several days. nih.gov At concentrations of 80 µM and above, Zinc L-aspartate significantly inhibited the proliferation of both freshly stimulated T cells and pre-activated T cell blasts. nih.gov

Conversely, under different experimental conditions, such as high-density cell cultures, Zinc L-aspartate has been shown to induce the proliferation of resting and antigen-stimulated peripheral blood mononuclear cells (PBMCs). nih.gov This suggests that the effect of Zinc L-aspartate on cell proliferation can be context-dependent.

To assess cell viability and potential cytotoxicity, researchers have monitored the loss of cell membrane integrity. Using reagents that become fluorescent only when they can penetrate a compromised cell membrane, studies have shown that Zinc L-aspartate concentrations above 80 µM induce a loss of membrane integrity in human T cells, a hallmark of late apoptosis or necrosis. nih.gov

Commonly used proliferation assays in related research include the MTT assay, which measures metabolic activity as an indicator of cell viability, and methods that track DNA synthesis, such as the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU). researchgate.netekb.egnih.govresearchgate.net

Table 1: Effect of Zinc L-Aspartate on T Cell Proliferation

Cell TypeZinc L-Aspartate Concentration (µM)Observed EffectReference
Freshly Stimulated Human T Cells80-140Dose-dependent inhibition of proliferation nih.gov
Pre-activated Human T Cell Blasts80-140Dose-dependent inhibition of proliferation nih.gov
Resting & Antigen-Stimulated PBMCs (High-Density Culture)Not specifiedEnhancement of proliferation nih.gov

Flow Cytometry for Cellular Responses

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of individual cells in a suspension. It is extensively employed in preclinical research with Zinc L-aspartate to dissect cellular responses, particularly the induction of apoptosis (programmed cell death).

In studies investigating the immunomodulatory effects of Zinc L-aspartate on human T cells, flow cytometry was a key methodology. nih.gov To quantify apoptosis, cells were treated with varying concentrations of Zinc L-aspartate and then stained with Annexin V and propidium (B1200493) iodide (PI). nih.govbio-rad-antibodies.com

Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the cell membrane during the early stages of apoptosis. bio-rad-antibodies.com

Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can penetrate late apoptotic and necrotic cells where membrane integrity is lost. bio-rad-antibodies.com

Using this dual-staining method, flow cytometry can distinguish between different cell populations:

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative. nih.gov

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. nih.gov

Preclinical findings showed that Zinc L-aspartate, at concentrations exceeding 100 µM, significantly induced late apoptosis in both freshly stimulated and pre-activated human T cells. nih.govnih.gov This effect was accompanied by an increase in the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway. nih.govnih.gov The quantification of apoptotic cells via flow cytometry provided crucial evidence for the mechanism by which high concentrations of Zinc L-aspartate suppress T cell function. nih.gov

Table 2: Flow Cytometry Analysis of T Cell Apoptosis Induced by Zinc L-Aspartate

Parameter MeasuredMethodologyKey FindingReference
Apoptosis StageAnnexin V and Propidium Iodide (PI) StainingConcentrations >100 µM induced a significant increase in late apoptotic (Annexin V+/PI+) T cells. nih.gov
Caspase ActivityProteolytic Substrate Cleavage Assay (DEVD)Concentrations >100 µM increased the number of cells with active caspase 3/7. nih.govnih.gov

Analytical Methodologies for Zinc L Aspartate in Complex Biological Matrices

Spatially Resolved Detection Techniques

Spatially resolved techniques are crucial for understanding the distribution and localization of Zinc L-aspartate within tissues. These methods provide invaluable insights into the compound's metabolic pathways and its association with specific cellular structures.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI MSI) for Co-localization with Metabolites

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful tool for the simultaneous spatial detection of multiple molecules directly from tissue sections. frontiersin.org In the context of Zinc L-aspartate, MALDI-MSI can visualize the distribution of both the zinc ion and the aspartate molecule, as well as other related metabolites. nih.govacs.org This technique has been successfully used to demonstrate the co-localization of zinc with metabolites like citrate (B86180) and aspartate in prostate tissue. nih.govacs.org

Research has shown a significant correlation between the spatial distribution of zinc (detected as ZnCl₃⁻), citrate, and aspartate in prostate tissue samples. nih.govacs.org This simultaneous detection provides strong evidence for their interconnected roles in metabolic pathways. nih.govacs.org While MALDI-MSI is adept at detecting a wide range of molecules, its spatial resolution is typically in the range of 10-200 µm, which can be a limitation for subcellular analysis. frontiersin.orgmdpi.com The choice of matrix is a critical parameter that needs to be optimized for the effective ionization of the target analytes. mdpi.com

A key advantage of MALDI-MSI is its ability to analyze the molecular composition in situ without the need for labeling, offering a snapshot of the biochemical state of the tissue. mdpi.com This is particularly valuable for studying the metabolic perturbations associated with disease states. For instance, studies have shown reduced levels of zinc, citrate, and aspartate in cancerous prostate tissue compared to healthy tissue, highlighting their potential as a biomarker signature. nih.govacs.org

Table 1: Correlation of Zinc with Related Metabolites in Prostate Tissue using MALDI-MSI
MetabolitesPearson Correlation Coefficient (r) with Zinc (ZnCl₃⁻)Significance (p-value)Reference
Citrate0.64<0.001 nih.gov, acs.org
Aspartate0.46<0.001 nih.gov, acs.org

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) for Elemental Distribution

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) is a highly sensitive microanalytical technique for elemental imaging in biological tissues. rsc.org It excels at providing quantitative, spatially resolved information on the distribution of elements, including zinc. rsc.orguniovi.es This method involves ablating a small amount of tissue with a focused laser beam and transporting the resulting aerosol into an ICP-MS for elemental analysis. uniovi.es

LA-ICP-MS has been instrumental in mapping the distribution of zinc in various tissues, such as the human brain and breast tissue. rsc.orguniovi.es Studies have revealed inhomogeneous zinc distribution in tumor tissues compared to healthy tissues, with "hot spots" of higher zinc concentration observed in cancerous areas. uniovi.es This technique offers excellent detection limits, often in the sub-µg g⁻¹ range for zinc in tissue sections. rsc.org

While LA-ICP-MS provides precise elemental distribution, it does not directly provide information about the molecular form of the element. uniovi.es Therefore, it is often used in a multimodal approach, complementing techniques like MALDI-MSI. uniovi.es The correlation between the elemental distribution of zinc from LA-ICP-MS and the molecular distribution of zinc-containing species from MALDI-MSI can provide a more complete picture of the biological system. uniovi.es For instance, the co-localization of elevated zinc levels (from LA-ICP-MS) with specific matrix metalloproteinases (from MALDI-MSI) in breast cancer tissue suggests a functional relationship. uniovi.es

Table 2: Performance Characteristics of LA-ICP-MS for Zinc Detection in Biological Tissues
ParameterValue/RangeTissue TypeReference
Detection Limitsub-µg g⁻¹Human Brain rsc.org
Spatial Resolutionμm to <1 μmGeneral Biological Tissue rsc.org
ApplicationQuantitative elemental mappingBreast, Brain uniovi.es, rsc.org, nih.gov

Spectroscopic Quantification Methods

Spectroscopic methods are fundamental for the quantitative analysis of Zinc L-aspartate, providing information on both the total zinc content and the concentration of the aspartate ligand.

Atomic Absorption/Emission Spectrometry for Total Zinc Content

Atomic Absorption Spectrometry (AAS) and Atomic Emission Spectrometry (AES) are well-established and widely used techniques for determining the total concentration of zinc in biological samples. nih.govnih.govste-mart.com These methods are based on the principle that free atoms in the ground state can absorb or emit light at specific wavelengths characteristic of the element. ste-mart.com For zinc, the primary wavelength used for analysis is 213.9 nm. jove.comtandfonline.com

Graphite furnace AAS (GF-AAS) offers higher sensitivity compared to flame AAS, making it suitable for samples with very low zinc concentrations. nih.govjove.com These techniques can be applied to a variety of biological matrices, including blood, urine, tissue, and milk. nih.govnih.gov Sample preparation typically involves acid digestion to break down the organic matrix and release the zinc ions. nih.govnih.gov

The accuracy and reliability of AAS/AES methods are well-documented, with good recovery rates and low detection limits. nih.govnih.govtandfonline.com For instance, ICP-AES has detection limits of 1 µ g/100 g in blood and 0.2 µg/g in tissue, with recoveries around 100%. nih.gov It is crucial to take precautions to avoid sample contamination, as zinc is ubiquitous in the laboratory environment. nih.gov

Table 3: Analytical Methods for Determining Zinc in Biological Materials
Analytical MethodSample MatrixSample Detection LimitPercent RecoveryReference
ICP-AESBlood1 μg/100 g103% nih.gov
ICP-AESTissue0.2 μg/g103% nih.gov
Flame AASUrine40 μg/L100% nih.gov
GF-AASHuman Milk0.052 μmol/LNot specified nih.gov

HPLC-based Methods for Aspartate and Related Amino Acids

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of amino acids, including aspartate, in complex biological matrices like plasma and cerebrospinal fluid. creative-proteomics.commdpi.comresearchgate.net Due to the lack of a strong chromophore in most amino acids, derivatization is typically required to enhance their detection by UV-visible or fluorescence detectors. creative-proteomics.com

Common derivatization reagents include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC), which allow for the sensitive detection of primary and secondary amino acids. creative-proteomics.commdpi.com HPLC methods offer excellent sensitivity and the ability to analyze multiple amino acids in a single run. creative-proteomics.com The choice of the stationary phase, mobile phase, and derivatization agent is critical for achieving optimal separation and quantification. creative-proteomics.comgoogle.com

Recent advancements have coupled HPLC with mass spectrometry (LC-MS), significantly improving the sensitivity and specificity of amino acid analysis. mdpi.com This allows for the precise quantification of amino acids and their metabolites in complex biological fluids. mdpi.com Sample preparation for HPLC analysis of amino acids often involves deproteinization to remove interfering proteins. mdpi.com

Table 4: HPLC-based Amino Acid Analysis Techniques
TechniqueDerivatizationDetection MethodKey FeaturesReference
Pre-column Derivatization HPLCOPA, Dansyl ChlorideFluorescence/UVExceptional sensitivity, multiplex capacity creative-proteomics.com
Post-column Derivatization HPLCNinhydrinSpectrophotometryTraditional and widely used google.com
Ion-Exchange ChromatographyNinhydrinSpectrophotometrySeparation based on charge creative-proteomics.com
LC-MS/MSNot always requiredMass SpectrometryHigh sensitivity and specificity mdpi.com

Electrochemical Detection Approaches

Electrochemical sensors offer a promising alternative for the detection of Zinc L-aspartate, providing rapid, sensitive, and cost-effective analysis. These methods are based on the electrochemical properties of the analyte or its interaction with a modified electrode surface.

The development of electrochemical sensors for L-aspartic acid has been an area of active research. researchgate.netrsc.orgnih.gov One approach involves the use of a glassy carbon electrode modified with nanomaterials, such as Ag-doped ZnO nanosheets or Fe₃O₄@ZnO nanoparticles. researchgate.netrsc.orgnih.gov These modified electrodes can facilitate the electrochemical oxidation or reduction of L-aspartic acid, allowing for its quantification using techniques like differential pulse voltammetry. researchgate.netnih.gov

For instance, a sensor based on Ag-doped ZnO nanosheets has demonstrated a wide detection range for L-aspartic acid (15.0–105.0 µM) with a low limit of detection (3.5 ± 0.15 µM). researchgate.netnih.gov Similarly, a sensor using Fe₃O₄@ZnO nanoparticles has been used for the simultaneous detection of L-aspartic acid and glycine. rsc.org

While these methods have primarily focused on the detection of the free amino acid, the complexation of aspartate with zinc can influence its electrochemical behavior. The binding of zinc ions to aspartate can be exploited for detection, as complexation can stabilize a particular oxidation state of the metal, leading to a shift in its reduction potential. mdpi.com Further research is needed to develop electrochemical sensors that can specifically target the Zinc L-aspartate complex in biological fluids.

Table 5: Performance of an Electrochemical Sensor for L-Aspartic Acid
Sensor MaterialDetection TechniqueDetection RangeLimit of Detection (LOD)Reference
Ag-doped ZnO NanosheetsDifferential Pulse Voltammetry15.0–105.0 µM3.5 ± 0.15 µM researchgate.net, nih.gov

Isotopic Analysis Techniques for Zinc L-Aspartate in Complex Biological Matrices (e.g., using ⁶⁴Zn-enriched compounds)

The analysis of Zinc L-aspartate, particularly when enriched with a stable isotope like ⁶⁴Zn, in complex biological matrices such as blood, urine, and tissues, relies on sophisticated analytical methodologies to accurately trace and quantify its metabolic fate. These techniques are essential for understanding the absorption, distribution, and excretion of zinc from this specific chelated form. The primary approach involves the use of multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS) to measure the isotopic ratios of zinc. nih.govnih.govnih.gov This powerful technique allows researchers to distinguish the administered enriched ⁶⁴Zn-L-aspartate from the naturally abundant zinc already present in the biological system.

Sample Preparation:

The initial and most critical step is the preparation of the biological sample to isolate zinc from the complex organic and inorganic matrix. This is crucial to avoid interferences during the instrumental analysis. rsc.orgifremer.fr

Decomposition and Digestion: Biological samples (e.g., blood, plasma, feces, tissue homogenates) are first decomposed to break down the organic components, including the L-aspartate ligand. This is typically achieved through wet ashing with strong acids like nitric acid (HNO₃) and sometimes hydrogen peroxide (H₂O₂). nih.govcdc.gov Microwave digestion systems are often employed to ensure complete and rapid decomposition in a controlled environment. cdc.gov

Matrix Separation and Zinc Purification: Following digestion, the zinc must be separated from other elements in the sample matrix that could cause isobaric interferences (i.e., ions of other elements having the same mass-to-charge ratio as the zinc isotopes of interest, such as ⁶⁴Ni interfering with ⁶⁴Zn). nih.govosti.gov Anion-exchange chromatography is the most common method for this purification step. nih.govnih.gov The digested sample, dissolved in a specific acid medium (e.g., hydrochloric acid - HCl), is loaded onto a column containing an anion-exchange resin. The matrix elements are washed away, and then the purified zinc is eluted from the column using a different acid solution. nih.gov For some biological samples like urine, a solvent extraction step using a chelating agent may be used prior to analysis. rsc.org

Instrumental Analysis:

Once purified, the zinc fraction is analyzed to determine its isotopic composition.

Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS): This is the instrument of choice for high-precision isotope ratio measurements. nih.govfrontiersin.org The purified sample solution is introduced into the plasma, which ionizes the zinc atoms. The resulting ions are then passed through a mass spectrometer that separates them based on their mass-to-charge ratio. Multiple detectors (Faraday cups) simultaneously collect the ion beams of different zinc isotopes (e.g., ⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn), allowing for the precise measurement of their ratios. nih.gov

Laser Ablation (LA)-MC-ICP-MS: For tissue analysis, laser ablation can be coupled with MC-ICP-MS. This technique allows for the direct analysis of thin tissue sections, providing spatial distribution information of the enriched isotope. nih.gov This can reveal how ⁶⁴Zn from Zinc L-aspartate is distributed within specific regions of an organ, such as the brain or liver. nih.gov

Data Correction and Analysis:

The raw data from the MC-ICP-MS must be corrected for instrumental mass bias, which is the differential transmission of heavier and lighter isotopes through the instrument.

Standard-Sample Bracketing: A common method for correction involves analyzing a standard with a known zinc isotopic composition before and after the unknown sample. The drift in the instrument is assumed to be linear, and the sample's isotopic ratio is corrected based on the measurements of the standards. nih.gov

Double-Spike Technique: A more advanced and accurate method is the double-spike technique. nih.gov This involves adding a "spike" to the sample, which is an artificial mixture of two enriched zinc isotopes (e.g., ⁶⁴Zn and ⁶⁷Zn) in a precisely known ratio. By measuring the distortion of this known ratio by the mass bias, a more robust correction can be applied to the sample's natural isotopic ratios. This method has the advantage of also correcting for any isotopic fractionation that may occur during the sample preparation steps. nih.gov

Research Findings:

Studies utilizing these isotopic analysis techniques have provided valuable insights into the behavior of zinc compounds in biological systems. For instance, a study comparing the fractional zinc absorption (FZA) of different zinc supplements, including Zinc Aspartate, used stable isotopes to track their uptake. acs.org The results indicated that the FZA from Zinc L-aspartate was significantly higher compared to zinc sulfate (B86663) and zinc gluconate, as determined by the isotopic ratio of zinc in urine samples collected after administration. acs.org

Another area of research has focused on the cytotoxic effects of ⁶⁴Zn-enriched compounds on cancer cells. In one study, ⁶⁴Zn-aspartate, enriched to 99.2% with the ⁶⁴Zn isotope, was found to be more effective at suppressing the viability of various cancer cell lines compared to this compound with a natural isotopic distribution. The IC₅₀ values (the concentration of a drug that gives a half-maximal inhibitory response) were determined to be significantly lower for the ⁶⁴Zn-aspartate.

Below are interactive data tables summarizing findings from relevant research.

Table 1: Comparative Fractional Zinc Absorption (FZA) of Different Zinc Compounds

Zinc Compound AdministeredMean FZA (%) ± SEStatistical Significance
⁷⁰Zn-Sulfate (ZnSO₄)8.94 ± 1.19Reference
⁷⁰Zn-Gluconate (Zn-Glu)Not specified, but higher than ZnSO₄p < 0.05 vs. ZnSO₄
⁷⁰Zn-Aspartate (Zn-Asp)34.58 ± 3.58p < 0.05 vs. ZnSO₄ and Zn-Glu

Source: Adapted from a study on oral supplementation in healthy human volunteers. acs.org

Table 2: Comparative Cytotoxicity (IC₅₀) of ⁶⁴Zn-Aspartate vs. Natural this compound in Cancer Cell Lines

Cell LineIC₅₀ for Zn Aspartate (natural) (µg/ml)IC₅₀ for ⁶⁴Zn-Aspartate (µg/ml)Fold Difference
A-549 (Lung Carcinoma)~1.2-1.6x higher than ⁶⁴Zn-AspData not explicitly provided~1.2-1.6
Breast Cancer Cells~1.2-1.6x higher than ⁶⁴Zn-AspData not explicitly provided~1.2-1.6
HL-60 (Leukemia)~1.2-1.6x higher than ⁶⁴Zn-AspData not explicitly provided~1.2-1.6
MB16 (Melanoma)22.4 ± 2.78.3 ± 0.72.7

Source: Adapted from an in vitro study on the anticancer activity of ⁶⁴Zn compounds.

These studies, powered by precise isotopic analysis techniques, demonstrate the utility of ⁶⁴Zn-enriched Zinc L-aspartate as a tool to investigate zinc metabolism and its potential therapeutic applications. The ability to differentiate and quantify the tracer from endogenous zinc in complex biological matrices is fundamental to these research endeavors.

Computational and Theoretical Modeling of Zinc L Aspartate

Molecular Dynamics Simulations of Zinc-Aspartate Interactions with Proteins

In the context of zinc transporters, MD simulations have helped elucidate the differences in zinc ion interaction between protein variants. unifi.it By calculating the distance between the zinc ion and key aspartate residues in the transport site, researchers can observe the stability and nature of these interactions over time. unifi.itacs.org Such simulations can also reveal conformational changes in the protein, like the closing of a channel, upon zinc binding to aspartate residues. acs.org

The accuracy of these simulations heavily relies on the force field used to describe the interactions between atoms. biorxiv.org Different models, such as bonded and nonbonded approaches, are continuously being developed and tested to better reproduce the dynamic behavior of zinc-proteins observed experimentally. mdpi.com

Table 1: Key Findings from MD Simulations of Zinc-Aspartate Interactions
Protein/SystemKey Aspartate ResiduesSimulation FindingReference
HIV-1 ProteaseAsp-25, Asp-25'Zinc ion remains stably coordinated between the two aspartate residues, leading to inhibition. nih.gov
Human Zinc Transporter ZnT8D110, D224The interaction with the aspartate pair in the transport site differs between protein variants, affecting stability. unifi.itacs.org
General Zinc-fingersVariesBoth bonded (ZAFF) and nonbonded (NBFF) force fields can reproduce the dynamic behavior of zinc-proteins with comparable accuracy. mdpi.com

Density Functional Theory (DFT) Calculations for Metal-Ligand Affinities and Geometries

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, making it highly suitable for studying the details of metal-ligand bonding. DFT calculations are employed to determine the binding affinities and preferred coordination geometries of zinc with L-aspartate. nih.govrsc.orgresearchgate.net

Studies have systematically evaluated different DFT protocols to accurately model zinc-amino acid complexes. nih.govrsc.org By comparing computational results with experimental data from X-ray crystallography and infrared spectroscopy, researchers have identified optimal functionals and basis sets, such as M06 and M06-L with the 6-311++G(d,p) basis set, for achieving high accuracy. nih.govrsc.org These calculations can predict bond lengths and angles in the coordination sphere with small root-mean-square deviations (RMSDs) from experimental values. nih.gov

DFT is also used to calculate the interaction energies between zinc ions and various amino acid side chains, including aspartate, to understand metal-binding selectivity in proteins. researchgate.net These calculations consider different coordination geometries (e.g., tetrahedral, octahedral) to provide a comprehensive view of the energetic landscape of zinc binding. researchgate.net The results from DFT studies are crucial for refining the parameters used in classical force fields for more accurate MD simulations.

Table 2: Comparison of DFT Functionals for Modeling Zinc-Amino Acid Complexes
FunctionalBasis SetKey FindingReference
M06 / M06-L6-311++G(d,p)Produced the smallest computational errors when compared to experimental data for bond lengths and IR spectra of zinc-amino acid complexes. nih.govrsc.org
PBEPBE6-311++G(d,p)Provided bond lengths closest to experimental values for double-molecule (dimer) models of Zn-Met2. nih.gov
B3LYPVariousCommonly used for calculating interaction energies and optimizing geometries of metal-ligand complexes. researchgate.netdavidpublisher.com

Molecular Docking Studies for Ligand Binding and Enzyme Inhibition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Zinc L-aspartate, docking studies are valuable for understanding how this complex, or molecules mimicking it, might bind to protein targets, particularly enzymes. nih.gov

This approach is instrumental in virtual screening for potential enzyme inhibitors. nih.govchemrxiv.org For example, docking studies have been used to identify new core structures that could serve as inhibitors for enzymes like aspartate semialdehyde dehydrogenase (ASADH), a key enzyme in microbial biosynthetic pathways. nih.gov By predicting the binding affinity and mode of various compounds to the enzyme's active site, researchers can prioritize candidates for synthesis and experimental testing. nih.gov

Docking simulations can also be used to screen large chemical databases to find compounds that can bind to and potentially inhibit zinc transporters. chemrxiv.org The predicted binding of these ligands to the transporter's opening can suggest a mechanism for impeding zinc transport, which has therapeutic implications for diseases like diabetes. chemrxiv.org These studies provide insights that can guide the development of new drugs targeting zinc-dependent biological processes. nih.gov

Force Field Development for Zinc Ions in Biomolecular Systems

The accuracy of molecular dynamics simulations of metalloproteins is critically dependent on the quality of the force field, which is a set of parameters and equations describing the potential energy of the system. biorxiv.org Developing accurate force fields for zinc ions is challenging due to the effects of polarization and charge transfer. biorxiv.orgnih.gov

Several approaches have been developed to model zinc(II) sites, with the bonded and nonbonded models being the most common. mdpi.com

Bonded models explicitly define bonds, angles, and dihedrals between the zinc ion and its coordinating ligands. The Zinc AMBER Force Field (ZAFF) is a well-known example. mdpi.com

Nonbonded models treat the zinc ion as a sphere with specific electrostatic and van der Waals parameters, without defining explicit bonds to ligands. acs.orgnih.gov

Researchers continuously work on upgrading and developing new force fields. This often involves using quantum mechanical calculations to derive more accurate atomic charges and parameters. acs.orgnih.gov For instance, an upgraded AMBER force field for zinc-binding residues like aspartate and glutamate (B1630785) was developed by redefining atomic charges to account for polarization effects, allowing for the reliable simulation of a large percentage of zinc-proteins. acs.orgnih.gov Polarizable force fields, such as AMOEBA, are also being developed to provide a more physically accurate representation of the interactions between Zn2+ and its ligands. nih.gov The performance of these force fields is often benchmarked against experimental data, such as NMR measurements, to assess their accuracy in reproducing protein dynamics. mdpi.comnih.gov

Molecular Electrostatic Potential (MEP) Analysis for Spodium Bonds

Molecular Electrostatic Potential (MEP) analysis is a method used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. The MEP surface is calculated to understand the electrostatic nature of interactions involving the zinc ion. nih.govacs.org

This technique is particularly useful for studying noncovalent interactions known as "spodium bonds." A spodium bond is an attractive interaction between a Group 12 element, such as zinc, acting as a Lewis acid, and a Lewis base. nih.govacs.org MEP analysis helps to rationalize the stability and directionality of these bonds. nih.govacs.org The physical nature of the interaction can be understood from an electrostatic perspective by examining the positive and negative regions of the MEP surface. nih.govacs.orgmdpi.com For example, the interaction energies of spodium-π bonds can be demonstrated by the electrostatic interactions between the positive MEPs of the zinc atom and the negative ones of a π-system. mdpi.com

The MEP surface is computed at a high level of theory to provide reliable insights into the electrostatic component of the bonding. nih.govacs.org This analysis, often combined with other computational methods like Natural Bonding Orbital (NBO) analysis, provides a deeper understanding of the orbital interactions and charge transfer involved in the formation of these bonds. nih.govacs.org

Prediction of Coordination Geometries and Ligand Protonation States

Computational methods are essential for predicting the coordination geometry of zinc ions in complexes like Zinc L-aspartate and within protein binding sites. Zinc is known for its flexible coordination, readily forming tetrahedral, trigonal-bipyramidal, and octahedral complexes, with tetrahedral being the most common. researchgate.netgithub.io

Predicting the protonation states of coordinating ligands like aspartate and histidine is also critical for accurate modeling, as the charge of the ligand directly impacts the nature of the metal-ligand bond. The pKa values of these residues can be shifted by the presence of the positively charged zinc ion, an effect that needs to be considered in simulations. researchgate.net Computational approaches, including QM/MM methods, are used to refine zinc coordination geometries and ensure the correct protonation states are modeled, leading to more accurate representations of zinc-protein complexes. bris.ac.uk

Table 3: Common Coordination Geometries of Zinc
Coordination NumberGeometryPrevalence in ProteinsReference
4TetrahedralMost prevalent (~82%) researchgate.netnih.gov
5Trigonal-bipyramidal / Square-pyramidalCommon (~14%) researchgate.net
6OctahedralLess common (~4%) researchgate.net

Future Directions and Emerging Areas in Zinc L Aspartate Research

The unique biochemical properties of zinc L-aspartate continue to spur new avenues of scientific inquiry. Researchers are actively exploring its potential in various biological contexts, moving beyond its established roles. The future of zinc L-aspartate research lies in leveraging advanced technologies and integrated scientific approaches to unlock its full therapeutic and research potential.

Q & A

Q. What experimental methodologies are recommended for assessing Zinc L-aspartate’s bioavailability in preclinical models?

Bioavailability studies should combine pharmacokinetic (PK) analyses with solubility and stability testing. For PK studies, administer Zinc L-aspartate orally or intravenously to animal models (e.g., rats or mice) and measure plasma concentrations over time using HPLC or LC-MS. Compare area under the curve (AUC) values to calculate bioavailability (BA). Solubility tests should use standardized buffers (e.g., phosphate-buffered saline) under physiological pH conditions, as demonstrated in studies where L-aspartate exhibited 2× higher solubility than hydrochloride salts . Stability assays under room temperature and accelerated degradation conditions (e.g., 40°C/75% humidity) are critical to confirm chemical integrity .

Q. How can researchers determine the optimal dosage range for Zinc L-aspartate in toxicity studies?

Use dose-escalation protocols in rodent models (e.g., ICR mice) to establish lethal dose 50% (LD50) and no-observed-adverse-effect-level (NOAEL). For example, divide animals into dose groups (e.g., 0–2000 mg/kg) and monitor mortality, organ toxicity, and behavioral changes over 14 days. Zinc L-aspartate’s LD50 was found to be higher than D-aspartate and hydrochloride salts in mice, suggesting lower acute toxicity . Pair these with histopathological analyses of liver, kidney, and brain tissues to assess subchronic effects.

Q. What are the standard protocols for evaluating Zinc L-aspartate’s stability in formulation development?

Conduct accelerated stability testing under controlled conditions (e.g., 25°C/60% RH, 40°C/75% RH) for 6–12 months. Use HPLC to monitor degradation products and quantify active ingredient retention. For example, Zinc L-aspartate showed minimal content changes at room temperature over 6 months in one study, supporting its chemical stability . Include photostability testing if the compound is light-sensitive.

Advanced Research Questions

Q. How should researchers address contradictions in bioavailability data between in vitro and in vivo models?

Discrepancies often arise from differences in absorption mechanisms (e.g., passive diffusion vs. active transport) or metabolic pathways. For Zinc L-aspartate, in vitro models (e.g., Caco-2 cells) may underestimate bioavailability due to missing transporter systems like glutamate/aspartate carriers (GLAST), which mediate uptake in vivo . Validate findings using ex vivo intestinal perfusion models or transgenic animals lacking specific transporters. Cross-reference in vivo BA results (e.g., 70.05% for L-aspartate vs. 50.96% for hydrochloride in rats) with mechanistic studies .

Q. What experimental designs are suitable for comparative studies of Zinc L-aspartate with other zinc salts?

Use randomized, blinded trials comparing pharmacokinetics, tissue distribution, and efficacy endpoints. For example, contrast Zinc L-aspartate with zinc gluconate, sulfate, and hydrochloride in matched animal cohorts. Measure zinc levels in target tissues (e.g., brain, liver) via ICP-MS and correlate with functional outcomes (e.g., immune response modulation). Highlight differences in solubility and stability, as L-aspartate’s superior solubility (118.64 mg/mL vs. 93.30 mg/mL for hydrochloride) may enhance absorption .

Q. How can researchers investigate Zinc L-aspartate’s neuropharmacological interactions without confounding glutamate/aspartate signaling?

Employ selective receptor antagonists (e.g., NMDA receptor blockers) in neurotoxicity assays to isolate zinc-specific effects. Use knockout models (e.g., GLAST-deficient mice) to assess whether aspartate-mediated transport influences zinc uptake in the CNS . Monitor extracellular aspartate/glutamate levels via microdialysis during Zinc L-aspartate administration to rule out excitatory neurotransmission interference .

Q. What statistical approaches resolve variability in long-term stability data across different storage conditions?

Apply time-series analysis (e.g., Arrhenius equation) to predict degradation rates under diverse conditions. Use multivariate regression to identify critical factors (e.g., humidity, temperature) affecting stability. For instance, Zinc L-aspartate’s stability at room temperature supports ambient storage, but accelerated degradation at 40°C warrants caution in tropical climates . Validate models with real-time stability data from multi-center studies.

Methodological Considerations

  • Data Interpretation : Address conflicting results (e.g., BA variations) by analyzing study design limitations (e.g., small sample sizes, non-standardized dosing) .
  • Ethical Compliance : Follow institutional guidelines for animal welfare, particularly in toxicity studies involving lethal endpoints .
  • Reproducibility : Document experimental parameters (e.g., buffer composition, HPLC settings) meticulously, adhering to journal standards for methods sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zinc Aspartate
Reactant of Route 2
Zinc Aspartate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.